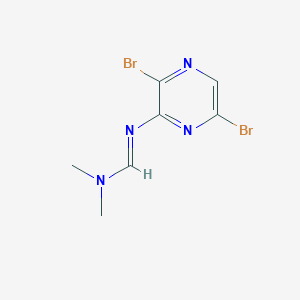
N-(1H-benzimidazol-2-yl)-1,3-thiazole-4-carboxamide
概要
説明
N-(1H-benzimidazol-2-yl)-1,3-thiazole-4-carboxamide is a heterocyclic compound that combines the structural features of both thiazole and benzimidazole rings. These types of compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-yl)-1,3-thiazole-4-carboxamide typically involves the reaction of 2-aminobenzimidazole with thiazole-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine in a solvent such as DMF (dimethylformamide) at low temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of automated synthesizers and large-scale reactors, can be applied to produce this compound on an industrial scale.
化学反応の分析
Types of Reactions
N-(1H-benzimidazol-2-yl)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole or benzimidazole rings.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines.
Substitution: Substituted benzimidazole derivatives.
科学的研究の応用
N-(1H-benzimidazol-2-yl)-1,3-thiazole-4-carboxamide has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for kinases like CK1δ and CK1ε.
Medicine: Explored for its anti-inflammatory and anticancer properties.
作用機序
The mechanism of action of N-(1H-benzimidazol-2-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide: Known for its potent inhibitory activity against CK1δ and CK1ε.
Thiabendazole: A fungicide with a similar thiazole-benzimidazole structure, known for its inhibition of mitochondrial electron transport.
Uniqueness
N-(1H-benzimidazol-2-yl)-1,3-thiazole-4-carboxamide stands out due to its dual inhibitory activity against multiple kinases and its potential therapeutic applications in both anti-inflammatory and anticancer treatments. Its unique structure allows for versatile chemical modifications, making it a valuable compound in medicinal chemistry research.
特性
分子式 |
C11H8N4OS |
|---|---|
分子量 |
244.27 g/mol |
IUPAC名 |
N-(1H-benzimidazol-2-yl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C11H8N4OS/c16-10(9-5-17-6-12-9)15-11-13-7-3-1-2-4-8(7)14-11/h1-6H,(H2,13,14,15,16) |
InChIキー |
ATAGGLBCIILGHC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CSC=N3 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[(1R,2S)-3-fluoro-1-hydroxy-1-(4-iodophenyl)propan-2-yl]carbamate](/img/structure/B8760900.png)










![N-[4-(trifluoromethyl)benzyl]acetamide](/img/structure/B8760992.png)
![2-(3-Chloro-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid](/img/structure/B8760993.png)
